7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
7-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-HYDROXYPROPOXY}-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-HYDROXYPROPOXY}-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin-6-amine: This intermediate can be synthesized by reacting 1,4-benzodioxane with appropriate amination reagents.
Coupling with chromen-2-one: The 2,3-dihydro-1,4-benzodioxin-6-amine is then coupled with a chromen-2-one derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group.
Reduction: Reduction reactions can target the chromen-2-one core or the benzodioxin ring.
Substitution: Various substitution reactions can occur, especially at the amino group on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. Studies have indicated its effectiveness in inhibiting certain enzymes, which could be useful in drug development .
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for treating various diseases, including neurodegenerative disorders .
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for producing high-value products.
Mechanism of Action
The mechanism of action for 7-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-HYDROXYPROPOXY}-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The pathways involved include enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core and exhibit similar chemical properties.
Chromen-2-one derivatives: Compounds with the chromen-2-one core are also similar and have comparable biological activities.
Uniqueness
What sets 7-{3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-HYDROXYPROPOXY}-3,4-DIMETHYL-2H-CHROMEN-2-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-hydroxypropoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C22H23NO6/c1-13-14(2)22(25)29-20-10-17(4-5-18(13)20)28-12-16(24)11-23-15-3-6-19-21(9-15)27-8-7-26-19/h3-6,9-10,16,23-24H,7-8,11-12H2,1-2H3 |
InChI Key |
YITYIGDXJSDWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNC3=CC4=C(C=C3)OCCO4)O)C |
Origin of Product |
United States |
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